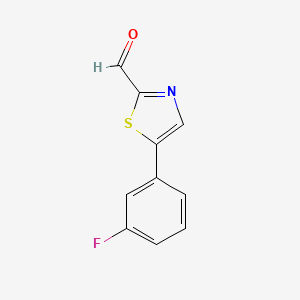
3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound is characterized by the presence of a chloromethyl group, a methoxy group, and two methyl groups attached to the indole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of an indole derivative. This can be achieved by treating the indole with chloromethyl methyl ether (MOM-Cl) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives.
Aplicaciones Científicas De Investigación
3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions .
Comparación Con Compuestos Similares
Similar Compounds
3-(chloromethyl)benzoic acid: Another chloromethyl derivative used in organic synthesis and pharmaceuticals.
5-(chloromethyl)isoxazoles: Compounds with similar chloromethyl groups, used in medicinal chemistry.
Uniqueness
What sets 3-(chloromethyl)-5-methoxy-1,2-dimethyl-1H-Indole-4,7-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its indole core structure is particularly significant due to its prevalence in many natural products and pharmaceuticals.
Propiedades
Número CAS |
192820-54-5 |
|---|---|
Fórmula molecular |
C12H12ClNO3 |
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
3-(chloromethyl)-5-methoxy-1,2-dimethylindole-4,7-dione |
InChI |
InChI=1S/C12H12ClNO3/c1-6-7(5-13)10-11(14(6)2)8(15)4-9(17-3)12(10)16/h4H,5H2,1-3H3 |
Clave InChI |
SDFVPFADRMGVPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


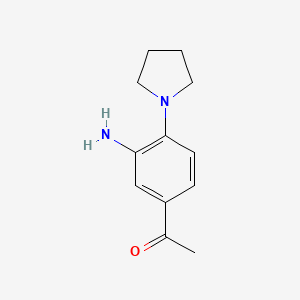
![(2Z)-2-[(4-iodophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15147616.png)
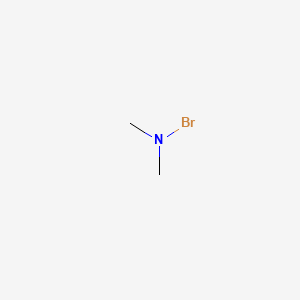
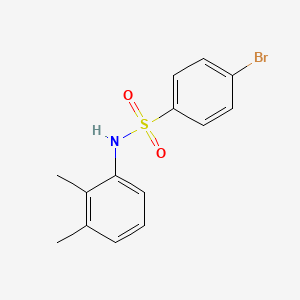
![ethyl 5-(acetyloxy)-6-bromo-1-methyl-2-[(pyridin-4-ylamino)methyl]-1H-indole-3-carboxylate hydrobromide](/img/structure/B15147626.png)
![[1-(3,4-Dimethoxybenzyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B15147634.png)

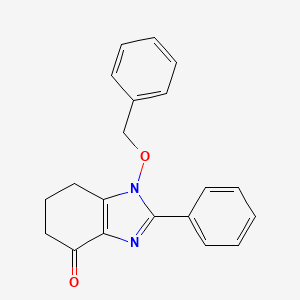
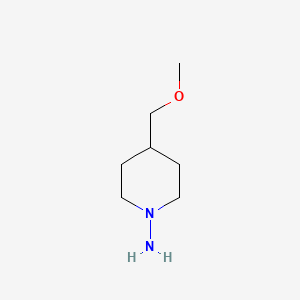
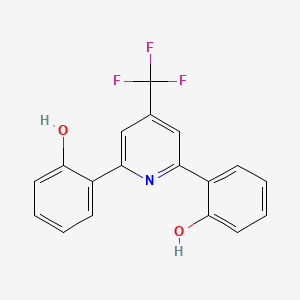
![N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B15147690.png)
![octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B15147702.png)
![6-Hydroxy-2-[(4-hydroxyphenyl)methylene]-3(2h)-benzofuranone](/img/structure/B15147704.png)
